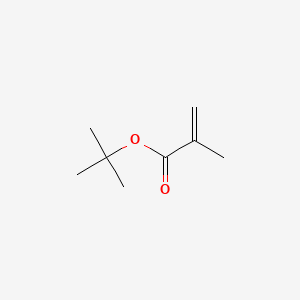

tert-Butyl methacrylate

説明

Monomeric Identity and Classification within (Meth)acrylates

Chemically, tBMA is classified as a methacrylate (B99206) monomer. jamorin.com Its structure consists of a methacrylate group, which is highly reactive, and a distinctive hydrophobic tert-butyl group. jamorin.comcovalentchemical.com This combination of a reactive functional group and a bulky side chain imparts specific properties to the polymers derived from it. jamorin.com

The tert-butyl ester group is the defining feature of tBMA and plays a pivotal role in both its polymerization behavior and the final properties of the resulting polymer, poly(tert-butyl methacrylate) (PtBMA).

One of the most significant aspects of the tert-butyl group is its susceptibility to removal under acidic conditions. uni-bayreuth.de This process, known as deprotection, converts the hydrophobic PtBMA into the hydrophilic poly(methacrylic acid) (PMAA). polysciences.comresearchgate.net This chemical transformation is a key feature, allowing for the creation of "smart" polymers that can respond to changes in their environment, particularly pH. google.com

The bulky nature of the tert-butyl group also provides considerable steric hindrance. polysciences.com This steric bulk influences the polymerization process and contributes to the properties of the resulting polymer, such as increased glass transition temperature (Tg), which leads to harder polymers. jamorin.com Furthermore, the tert-butyl group imparts hydrophobicity, chemical resistance, and thermal stability to the polymer. jamorin.compolysciences.com

The controlled polymerization of tBMA can be achieved through various techniques, including living anionic polymerization and group-transfer polymerization (GTP). polymersource.caacs.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of catalyst is critical in these processes; for instance, while oxyanions can catalyze the GTP of tBMA, bifluoride catalysis is more effective for other monomers that might be used in copolymerization. acs.org

Historical Context of Poly(this compound) Development

The synthesis of tBMA has historically been challenging through traditional esterification methods. google.com A significant breakthrough was the development of a process involving the addition reaction of isobutylene (B52900) to methacrylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com

Early research into the polymerization of tBMA dates back to at least the late 1950s. scispace.com Over the years, the development of controlled or "living" polymerization techniques, such as living anionic polymerization and atom transfer radical polymerization (ATRP), has enabled the synthesis of PtBMA with precise control over its architecture. acs.orgcmu.eduscialert.net This control is essential for creating complex polymer structures like block copolymers. For example, sequential anionic polymerization has been used to create block copolymers of styrene (B11656) and tBMA. uni-bayreuth.de

Overview of Key Research Avenues for this compound Polymers

The unique properties of tBMA and PtBMA have opened up several important areas of research.

A primary research focus is the use of PtBMA as a precursor to poly(methacrylic acid). polysciences.com This is particularly valuable in the synthesis of block copolymers, where one block can be selectively hydrolyzed to create amphiphilic materials. uni-bayreuth.decmu.edu These materials, which have both hydrophobic and hydrophilic segments, can self-assemble into various nanostructures in aqueous solutions. cmu.edu

Another significant application is in the field of lithography and photoresists. polysciences.com The acid-sensitive nature of the tert-butyl group makes PtBMA a suitable material for chemically amplified resist systems used in the manufacturing of microelectronics. acs.org

Furthermore, research has explored the creation of novel polymer architectures, such as star-shaped polymers, using tBMA. elsevierpure.com These complex structures can be designed to be degradable under specific conditions. elsevierpure.com The copolymerization of tBMA with other monomers, such as methyl methacrylate and methacrylic acid, is also an active area of investigation to create materials with tailored properties. prepchem.comresearchgate.net

Recent studies have also delved into hybrid copolymerization, combining tBMA with monomers like ethylene (B1197577) oxide to create statistical copolymers with potential applications in solid-state lithium-ion battery electrolytes. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H14O2 | wikipedia.orgnih.gov |

| Molar Mass | 142.198 g·mol−1 | wikipedia.org |

| Appearance | Colorless solid or liquid | wikipedia.orgnih.gov |

| Density | 0.8746 g/cm³ | wikipedia.org |

| Boiling Point | 60–61 °C at 50 Torr | wikipedia.org |

| Polymer Glass Transition Temp. (Tg) | 107-118 °C | jamorin.compolymersource.ca |

Interactive Data Table: Polymerization Methods for this compound

| Polymerization Method | Key Features | Relevant Research |

| Living Anionic Polymerization | Allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. polymersource.ca | Effect of lithium chloride on the polymerization has been studied. polymersource.caacs.org |

| Group-Transfer Polymerization (GTP) | Catalyst choice is critical for controlling the polymerization of tBMA and its copolymers. acs.org | Investigated for the synthesis of block copolymers with siloxane-containing methacrylates. acs.org |

| Atom Transfer Radical Polymerization (ATRP) | Enables the creation of well-defined block copolymers that can be converted to amphiphilic materials. cmu.edu | Used to prepare block copolymers of t-butyl acrylate (B77674), methyl acrylate, and styrene. cmu.edu |

| Free Radical Copolymerization | Used to create copolymers with monomers like trimethylsilyl (B98337) methacrylate and methacrylic acid. researchgate.net | Reactivity ratios indicate azeotropic copolymerization with methacrylic acid. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYWORNLPSJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-00-8 | |

| Record name | Poly(tert-butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060405 | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl methacrylate appears as a colorless liquid with an ester like odor. Less dense than water and insoluble in water., Liquid | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

585-07-9 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9029V5818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Tert Butyl Methacrylate

Conventional Synthetic Routes for Monomer Production

Conventional methods for producing TBMA monomer primarily revolve around esterification and related reactions. While direct esterification presents challenges, the addition reaction of isobutylene (B52900) to methacrylic acid is a common industrial process.

The industrial synthesis of tert-butyl methacrylate (B99206) is often achieved through the addition reaction of isobutylene to methacrylic acid in the presence of a strongly acidic catalyst. google.com This method is generally favored over conventional esterification using an acid and an alcohol or transesterification processes, which are considered more difficult for this specific compound. google.com Homogeneous acid catalysts like sulfuric acid are used in some industrial applications. google.com

Another catalytic approach involves the use of a sulfonic acid group-containing ion exchange resin. google.comgoogle.com This heterogeneous catalysis method can sometimes lead to a higher rate of isobutylene oligomerization as a side reaction compared to homogeneous catalysis. google.com The reaction of methacrylic acid and isobutylene is typically controlled at temperatures ranging from -20°C to +20°C in a continuous process. google.com

Transesterification is another pathway for synthesizing methacrylate esters. nih.govjustia.com This process involves reacting an ester, such as methyl methacrylate, with an alcohol, in this case, tert-butanol, to exchange the ester group. justia.comrsc.org The reaction is often facilitated by a catalyst to speed up equilibration. justia.com Various catalysts have been explored for transesterification, including zirconium acetylacetonate (B107027) and polymer-supported titanium alkoxides. justia.com

Alternative synthetic routes have been developed to produce functionalized derivatives of TBMA. One such pathway involves a multi-step process starting from tert-butyl acrylate (B77674) to yield substituted TBMA monomers. google.com

The first step in this alternative pathway is the synthesis of tert-butyl 2-(hydroxymethyl)acrylate. This is achieved by reacting tert-butyl acrylate with formaldehyde (B43269) (formalin). google.comacs.org The reaction can be carried out in the presence of a catalyst like triethylamine, using a solvent system such as tetrahydrofuran (B95107) and water. google.com After a reaction period of approximately 24 hours at room temperature, the product is extracted and purified, often by distillation under reduced pressure, to yield tert-butyl 2-(hydroxymethyl)acrylate as a colorless liquid. google.com One reported synthesis achieved a yield of 77%. google.com

The synthesized 2-(hydroxymethyl) tert-butyl acrylate is then converted to tert-butyl 2-(bromomethyl)acrylate. google.com This conversion is accomplished by reacting the hydroxymethyl derivative with a brominating agent, such as phosphorus tribromide. google.com

In the final step, the tert-butyl 2-(bromomethyl)acrylate is reacted with a sodium salt of a hydroxy fatty acid to produce the desired substituted TBMA monomer. google.com For example, reacting tert-butyl 2-(bromomethyl)acrylate with sodium 4-hydroxypropionate in N,N-dimethylformamide (DMF) at room temperature for about 20 hours yields the corresponding substituted TBMA derivative. google.com After filtration to remove salts and concentration of the filtrate, the final product can be purified by column chromatography. google.com

Table 1: Synthesis of a Substituted TBMA Derivative

| Step | Reactants | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | tert-Butyl acrylate, Formalin | Triethylamine, THF/Water | Room temperature, 24h | 2-(Hydroxymethyl) tert-Butyl Acrylate | 77% google.com |

| 2 | 2-(Hydroxymethyl) tert-Butyl Acrylate | Phosphorus tribromide | - | 2-(Bromomethyl) tert-Butyl Acrylate | - |

Alternative Chemical Synthesis Pathways for TBMA and its Derivatives

Purification Techniques for Monomer Purity and Polymerization Efficacy

The purification of tert-butyl methacrylate is critical to ensure its quality for polymerization. The primary method employed is distillation, which must be carefully controlled to separate the desired product from byproducts and unreacted starting materials. google.com A significant challenge in the purification process is the separation of triisobutylene, an oligomer of isobutylene, which has a boiling point close to that of TBMA and methacrylic acid. google.com

The purification process often involves multiple distillation steps under reduced pressure. google.com

After the initial reaction, unreacted isobutylene is typically removed by degassing. google.com

The remaining liquid mixture is then subjected to distillation under reduced pressure to remove low-boiling fractions, which mainly consist of tert-butyl alcohol and diisobutylene. google.com

The resulting liquid is fed into a purifying tower where it is again distilled under reduced pressure. The final, high-purity this compound product is obtained from the distillate. google.com

Unreacted methacrylic acid is typically withdrawn from the bottom of the tower and can be recycled back into the reaction step. google.com

Table 2: Example of TBMA Purification by Distillation

| Fraction | Compound | Composition (%) |

|---|---|---|

| Low Boiling Fraction google.com | tert-Butyl alcohol | Major Component |

| Diisobutylene | Major Component | |

| Final Product (Distillate) google.com | This compound | High Purity |

| Tower Bottom Liquid google.com | Methacrylic acid | Major Component |

| This compound | Minor Component |

To prevent spontaneous polymerization during synthesis, purification, and storage, inhibitors are added to the monomer. fluoryx.comjamorin.com The presence of oxygen is required for common phenolic stabilizers, such as hydroquinone (B1673460) monomethyl ether (MEHQ) or tert-butylcatechol (TBC), to function effectively. fluoryx.comjamorin.com Therefore, TBMA must be stored under air, not inert gases. jamorin.com Process inhibitors, which can function in the absence of oxygen, include compounds like phenothiazine. fluoryx.com Before polymerization, these inhibitors often need to be removed, which can be achieved by methods such as adsorption on alumina. acs.org

Free Radical Polymerization of this compound

Free radical polymerization is a common method used for polymerizing a wide range of vinyl monomers, including this compound. This process involves initiation, propagation, and termination steps. While it is a versatile technique, conventional free radical polymerization offers limited control over the polymer structure.

Commonly used thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, such as benzoyl peroxide and tert-butyl peroxypivalate. mdpi.com For instance, the thermolysis of tert-butyl peroxypivalate generates tert-butoxyl, tert-butyl, and methyl radicals. acs.org These radicals can then add to the double bond of the this compound monomer, initiating the polymer chain growth. The efficiency of initiation depends on the ability of the generated radicals to react with the monomer. For example, in the case of methyl methacrylate, tert-butyl radicals have been shown to react about twice as fast as methyl radicals. acs.org

The concentration of the initiator influences the degree of polymerization; a higher initiator concentration generally leads to a lower average molecular weight of the polymer, as more polymer chains are initiated simultaneously. mdpi.com

In uncontrolled free radical polymerization, chain transfer and termination reactions are significant events that limit the growth of polymer chains and lead to a broad molecular weight distribution. cmu.edu

Termination Reactions: Termination is the process where the growing polymer chains are deactivated. For methacrylates, termination primarily occurs through two mechanisms: combination (or coupling), where two growing chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). The termination kinetics in the bulk homopolymerization of this compound are significantly influenced by diffusion control. goettingen-research-online.de As the polymerization proceeds and the viscosity of the medium increases, the mobility of the large polymer chains is hindered, which affects the termination rate. goettingen-research-online.dedntb.gov.ua The bulky tert-butyl group in tBMA hinders chain mobility to a greater extent than the n-butyl group in n-butyl methacrylate, leading to differences in their termination rate coefficients. goettingen-research-online.de

Chain Transfer Reactions: Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent, terminating the growth of the original chain and initiating a new one. youtube.com This process generally leads to a decrease in the average molecular weight of the resulting polymer. youtube.com The extent of chain transfer reactions can be influenced by the reactivity of the species involved and their concentrations in the polymerization system.

To overcome the limitations of conventional free radical polymerization, several controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. rsc.org The key principle behind CRP is the establishment of a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. rsc.orgwikipedia.org

Nitroxide-mediated polymerization (NMP) is a CRP technique that utilizes stable nitroxide radicals to control the polymerization process. acs.org While initially limited to styrenic monomers, the development of second-generation nitroxides has expanded the scope of NMP to include acrylates and methacrylates. acs.org In the case of methacrylates, homopolymerization can be challenging, and often a small amount of a comonomer is used. acs.org However, NMP has been successfully applied to tert-butyl acrylate (TBA), a structurally similar monomer. squarespace.comcolab.ws

The fundamental mechanism of NMP involves the reversible capping of the propagating polymer chain end with a nitroxide radical to form a dormant alkoxyamine. This dormant species can then undergo thermal homolysis to regenerate the propagating radical and the nitroxide, allowing for the sequential addition of monomer units.

The control in NMP is achieved through the presence of a stable nitroxide radical. These radicals can be introduced in a bimolecular system, which involves a conventional radical initiator and a nitroxide, or through a unimolecular initiator, which is an alkoxyamine that decomposes to generate both the initiating radical and the mediating nitroxide. rsc.org

The structure of the nitroxide is critical for effective control. Bulky substituents on the nitrogen atom provide steric hindrance that contributes to the stability of the nitroxide. acs.org For the polymerization of monomers like acrylates, second-generation nitroxides such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO) have been developed. acs.org The use of di-tert-butyl nitroxide (DBN) has been shown to allow the controlled polymerization of tert-butyl acrylate at lower temperatures compared to systems using 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). colab.ws The generation of these nitroxides for use in polymerization can be achieved through various synthetic routes. wikipedia.org The equilibrium between the active propagating chains and the dormant alkoxyamine species, governed by the persistent radical effect, ensures that the concentration of active radicals is kept low, thereby minimizing irreversible termination reactions. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for synthesizing well-defined polymers. wikipedia.org It has been successfully employed for the polymerization of a variety of monomers, including methacrylates. youtube.com Block copolymers based on this compound, which have numerous applications, are often produced using ATRP. doaj.org

The ATRP mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically a copper(I) species complexed with a ligand. wikipedia.org The polymerization is initiated by an alkyl halide. The copper(I) complex (activator) reversibly abstracts a halogen atom from the initiator or the dormant polymer chain end to form a radical and a copper(II) species (deactivator). acs.org This radical then propagates by adding monomer units before being deactivated by the copper(II) species, reforming the dormant chain and the copper(I) activator. cmu.edu This reversible activation-deactivation cycle allows for the controlled growth of polymer chains. youtube.com

For the ATRP of tert-butyl acrylate, a catalyst system of copper(I) bromide (CuBr) with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand has been effectively used. cmu.edu

Below is a table summarizing typical components used in the ATRP of tert-butyl (meth)acrylate:

| Component | Example | Role |

| Monomer | This compound (tBMA) | The building block of the polymer chain. |

| Initiator | Alkyl Halide (e.g., Ethyl 2-bromoisobutyrate) | Provides the initial radical and the transferable halogen atom. sigmaaldrich.com |

| Catalyst | Copper(I) Halide (e.g., CuBr) | The transition metal complex that acts as the activator. wikipedia.org |

| Ligand | Nitrogen-based ligand (e.g., PMDETA) | Solubilizes the copper salt and adjusts its redox potential. cmu.edu |

| Solvent | Toluene, Anisole, Dimethylformamide | Used to create a homogeneous system and control viscosity. squarespace.com |

| This table provides examples of components that can be used in the Atom Transfer Radical Polymerization of tert-butyl (meth)acrylate. |

The choice of initiator, catalyst, ligand, and solvent, as well as the reaction temperature, are all critical parameters that need to be optimized to achieve a well-controlled polymerization of this compound via ATRP. doaj.org

Polymerization Mechanisms and Kinetics of Tert Butyl Methacrylate

Anionic Polymerization of tert-Butyl Methacrylate (B99206)

Anionic polymerization of (meth)acrylate monomers like TBMA is a complex process that can be highly sensitive to reaction conditions. cmu.edu The presence of the carbonyl group in the monomer can lead to side reactions, such as addition to the carbonyl double bond or reactions with the ester group. cmu.edu However, with careful control of initiators, temperature, and additives, anionic polymerization can proceed in a "living" manner, offering unparalleled control over the polymer structure.

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined and predictable structures. When applied to this compound, it allows for the creation of polymers with low molecular weight distributions (narrow polydispersity), controlled molecular weights, and complex architectures such as block copolymers and star-branched polymers. rsc.org The key feature of a living polymerization is the absence of chain termination or transfer steps, meaning the polymer chains continue to grow as long as the monomer is available. This "living" nature of the propagating chain ends enables the sequential addition of different monomers to form block copolymers. For instance, block copolymers of butyl methacrylate and methyl methacrylate have been successfully synthesized via living anionic polymerization. researchgate.net The living polymerization of TBMA is typically conducted at low temperatures, such as -78 °C, in solvents like tetrahydrofuran (B95107) (THF) to minimize side reactions. rsc.orgacs.org

The choice of initiator is critical for achieving a controlled anionic polymerization of TBMA. A variety of initiator systems have been explored, each with specific characteristics.

Organolithium Initiators: Highly delocalized and sterically hindered organolithium initiators are often used for the living polymerization of methacrylates. acs.org However, simple alkyllithium compounds like n-butyllithium (n-BuLi) can be too reactive, leading to side reactions.

Potassium-Based Initiators: Initiators with potassium counterions, such as cumylpotassium and naphthalene-potassium, are also effective. Potassium tert-butoxide (t-BuOK) has been demonstrated as an efficient initiator for the anionic polymerization of various alkyl methacrylates, including TBMA, even at ambient temperatures (0 °C to 60 °C). rsc.orgrsc.org This is a significant advantage as it may allow for polymerization on a commercial scale without the need for cryogenic conditions. rsc.org

Mixed Initiator Systems: A notable development is the use of mixed initiator systems, such as the combination of n-butyl lithium (n-BuLi) and potassium t-butoxide (t-BuOK). researchgate.net In this system, an exchange reaction occurs, generating inactive lithium t-butoxide and a new active species with a potassium counterion. This transformation effectively inhibits side reactions common in the anionic polymerization of polar monomers like methacrylates. researchgate.net This system has been shown to produce block copolymers with high yields and narrow molecular weight distributions at temperatures as high as 40°C. researchgate.net

Metal-Free Initiators: Metal-free systems, using tetraalkylammonium salts of carbanions, have also been investigated. cmu.eduuni-bayreuth.de While these systems can initiate polymerization, they often result in incomplete initiation and broader molecular weight distributions due to side reactions like Hofmann elimination. uni-bayreuth.de

| Initiator System | Typical Solvent | Typical Temperature | Key Characteristics | Reference |

|---|---|---|---|---|

| Diphenylhexyllithium | THF/Toluene | -78 °C | Poorly controlled in mixed solvents, leading to broad molecular weight distributions. | acs.org |

| Potassium tert-butoxide (t-BuOK) | THF | 0 °C to 60 °C | Enables controlled polymerization at ambient temperatures; conversions can be nearly 100%. | rsc.orgrsc.org |

| n-BuLi / t-BuOK | THF / Cyclohexane | Up to 40 °C | Counterion exchange from Li to K inhibits side reactions, allowing for high-yield block copolymerization with narrow MWD. | researchgate.net |

| Organocuprates (e.g., Li2Cu(CH3)3) | THF | 0 °C | Proves the livingness of TBMA polymerization, though initiator efficiency can be low. | researchgate.net |

Control over the anionic polymerization of TBMA is significantly enhanced by the strategic use of counterions and additives. These components modify the reactivity of the propagating chain end, suppressing side reactions and promoting a more uniform chain growth.

The nature of the counterion (e.g., Li+, K+) associated with the propagating carbanion plays a crucial role. A bulky counterion can sterically hinder side reactions. cmu.edu The exchange from a lithium to a potassium counterion, as seen in the n-BuLi/t-BuOK system, creates a more favorable environment for controlled polymerization. researchgate.net

Certain additives are deliberately introduced to the polymerization system to stabilize the active centers. cmu.edu

Alkali Metal Halides: Lithium chloride (LiCl) is a widely used additive. It complexes with the propagating chain ends, modifying their structure and reactivity. acs.orgcapes.gov.br This complexation leads to an equilibrium between the free and complexed end groups, which affects the polymerization kinetics and the properties of the final polymer. acs.orgcapes.gov.br

Alkali Metal Alkoxides: Alkali metal tert-alkoxides, such as lithium tert-butoxide (t-BuOLi) and potassium tert-butoxide (t-BuOK), are effective stabilizing ligands. cmu.eduresearchgate.net They can prevent side reactions and, in the case of t-BuOK, also function as an initiator. rsc.orgresearchgate.net The presence of surplus t-BuOK in the n-BuLi/t-BuOK system further enhances the inhibition of side reactions. researchgate.net

The structure and dynamics of the propagating species in anionic polymerization are key to understanding and controlling the reaction. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have been invaluable tools for elucidating the nature of these active centers. acs.orgacs.orgcapes.gov.br

Studies on the anionic polymerization of TBMA with a lithium counterion in THF have used 1H, 7Li, and 13C NMR to investigate the living chain ends. acs.orgcapes.gov.br These studies often employ model compounds, such as di-tert-butyl 2-lithio-2,4,4-trimethylglutarate, to mimic the propagating center. acs.orgcapes.gov.br

Key findings from these studies include:

Complexation with Additives: The addition of lithium chloride (LiCl) leads to the formation of a 1:1 complex with the lithiated species. capes.gov.br NMR data suggests a rapid equilibrium between the free LiCl and the complexed form. capes.gov.br

Solvent Effects: The composition of the solvent, such as mixtures of THF and toluene, influences the structure and solvation state of the propagating species. acs.org Changes in solvent polarity affect the aggregation of the living chain ends, which in turn impacts the stereoregularity and molecular weight distribution of the resulting poly(this compound). acs.org

Direct 13C and 7Li NMR analysis of living TBMA oligomers has shown that the structure of the living end is directly affected by the concentration of added LiCl. acs.org These advanced analytical techniques provide a direct correlation between the microscopic structure of the living chain ends and the macroscopic properties of the polymer. acs.org

Group-Transfer Polymerization (GTP) of this compound

Group-transfer polymerization (GTP) is a distinct method for the controlled, living polymerization of α,β-unsaturated carbonyl compounds, particularly methacrylate esters. slideshare.netslideshare.net Discovered in the 1980s, GTP can be conducted at or above room temperature, a significant advantage over the cryogenic conditions often required for anionic polymerization. illinois.edu The mechanism involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator. During propagation, the silyl group is transferred to the incoming monomer unit as the chain grows, regenerating a new silyl ketene acetal at the chain end. slideshare.net This process allows for the synthesis of polymers with low polydispersity and complex architectures like block copolymers. illinois.edu

The efficiency and control of GTP are highly dependent on the catalyst used to activate the monomer or the initiator. The reaction is typically catalyzed by either nucleophilic (anionic) or electrophilic (Lewis acid) compounds. cmu.edu For methacrylates like TBMA, nucleophilic catalysts are generally preferred. cmu.edu

Oxyanion Catalysts: Oxyanions are a common class of nucleophilic catalysts for GTP. These catalysts function by activating the silyl ketene acetal initiator, facilitating the addition to the monomer. The process is considered a "quasi-living" oxyanionic polymerization. slideshare.net

Bifluoride Catalysts: Anion sources like tris(dimethylamino)sulfonium bifluoride (TASF2) are effective catalysts. Bifluoride-catalyzed systems are known for providing good control over the polymerization. slideshare.net

Other Catalysts: More recently, other catalytic systems have been developed. N-heterocyclic carbenes (NHCs) have been shown to be potent catalysts for the GTP of methacrylates, demonstrating activity and control comparable to or better than traditional bifluoride systems. slideshare.net Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have also been used to catalyze GTP, working through a different mechanism involving the in-situ formation of the silyl ketene acetal initiator via hydrosilylation of the monomer. rsc.org

| Catalyst Type | Example Catalyst | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| Oxyanion | Not specified | Nucleophilic | Enables rapid, room-temperature polymerization. | slideshare.net |

| Bifluoride | Tris(dimethylamino)sulfonium bifluoride (TASF₂) | Nucleophilic | Provides good control over polymerization. | slideshare.net |

| N-Heterocyclic Carbenes (NHCs) | Not specified | Nucleophilic | Offers activity and control superior to bifluoride systems. | slideshare.net |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Electrophilic | Catalyzes polymerization with a hydrosilane co-initiator. | rsc.org |

Kinetic Aspects of GTP for TBMA

Group Transfer Polymerization (GTP) is a well-established method for the synthesis of polymers from acrylic monomers, including this compound (TBMA) nycu.edu.tw. It is frequently employed to create well-defined block copolymers nycu.edu.tw. A key feature of GTP when applied to methacrylates is its nature as a living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity) acs.orgacs.org.

However, the kinetics of GTP for acrylic monomers are not always straightforward. Studies on tert-butyl acrylate (B77674) (tBA), a close structural analogue to TBMA, using N-heterocyclic carbenes (NHCs) as catalysts have revealed that the first-order kinetic plots, which track the logarithm of monomer concentration versus time, often deviate from a linear path acs.org. This nonlinearity suggests a kinetic model more complex than a simple first-order dependence on monomer concentration acs.org.

This behavior is thought to arise from interactions between the NHC catalyst and the pendant ester groups of the growing polymer chain acs.org. These interactions can limit the availability of the catalyst to activate the silyl ketene acetal at the chain end for subsequent monomer addition, thus affecting the polymerization rate as the reaction progresses acs.org. Furthermore, research on tBA has shown that the rate of polymerization can exhibit a first-order dependence on the initiator concentration acs.org. This observation supports a proposed associative mechanism involving the formation of hypervalent siliconate intermediates during the polymerization process acs.org.

Hybrid Polymerization Approaches Involving this compound

Hybrid polymerization represents an advanced strategy for synthesizing copolymers from monomers with distinct structures and polymerization behaviors, such as vinyl and cyclic monomers mdpi.comnih.govresearchgate.net. This approach is a subject of significant academic and industrial interest as it allows for the creation of novel polymeric materials with unique properties that are difficult to achieve through traditional copolymerization methods mdpi.comresearchgate.netresearchgate.net.

A prominent example of hybrid polymerization is the copolymerization of the vinyl monomer this compound (TBMA) with a cyclic monomer like ethylene (B1197577) oxide (EO) mdpi.comnih.govresearchgate.net. This process enables the synthesis of a statistical copolymer, where the TBMA and EO monomer units are distributed randomly along the polymer backbone mdpi.com. A key finding in this system is that the two distinct monomer types can initiate each other's polymerization, which facilitates the formation of a statistical copolymer rather than a mixture of homopolymers mdpi.com.

The success of such hybrid polymerizations often relies on the use of highly specific organocatalysts. For the copolymerization of TBMA and ethylene oxide, the uncharged, non-nucleophilic phosphazene superbase t-BuP4 has been identified as a particularly effective catalyst mdpi.comnih.govresearchgate.net. Phosphazene bases are recognized for their versatility in catalyzing different types of polymerizations d-nb.inforsc.org. In a typical reaction, the polymerization is initiated and proceeds at low temperatures before being completed at a higher temperature to ensure full monomer conversion mdpi.com.

The t-BuP4 catalyzed hybrid copolymerization of EO and TBMA proceeds through a complex mechanism researchgate.net. A crucial aspect of this reaction is the occurrence of a concurrent transesterification process alongside the main copolymerization mdpi.comnih.govresearchgate.net.

This transesterification is a side reaction that can take place between the active anionic ends of the growing poly(ethylene oxide) chains and the tert-butoxy (B1229062) group of either the TBMA monomer or the TBMA units already incorporated into the copolymer mdpi.com. This reaction results in the formation of new monomeric and polymeric structures, enriching the structural diversity of the final copolymer mdpi.com. Consequently, when an initiator such as benzyl (B1604629) alcohol is used, the final product is a complex statistical copolymer identified as poly(ethylene oxide-co-tert-butyl methacrylate-co-benzyl poly(ethylene oxide) methacrylate) mdpi.comresearchgate.net.

Copolymerization Strategies and Reactivity Ratios with Tert Butyl Methacrylate

Radical Copolymerization of tert-Butyl Methacrylate (B99206)

Radical polymerization is a widely utilized method for synthesizing a diverse range of polymers. In the context of TBMA, this technique has been successfully employed to create copolymers with a variety of functional monomers. The following subsections delve into specific examples of TBMA copolymerization with different monomer families, highlighting the kinetic aspects and reactivity ratios that govern these reactions.

The copolymerization of TBMA with hydroxystyrene (B8347415) derivatives is of particular interest, especially in the field of microelectronics for the development of photoresist materials. acs.org These copolymers combine the properties of the bulky, acid-labile tert-butyl methacrylate group with the phenolic functionality of hydroxystyrene.

The monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios have been determined for the copolymerization of TBMA with various hydroxystyrene derivatives, including 4-hydroxystyrene (4HOST), 3-hydroxystyrene (3HOST), 4-acetoxystyrene (B54282) (4ACOST), and 3-acetoxystyrene (B14030058) (3ACOST). acs.org

Both the Kelen-Tüdös graphical method and nonlinear regression analysis have been employed to calculate these ratios, with results showing excellent agreement between the two methods. acs.org For instance, in the copolymerization of 3-hydroxystyrene (M1) with this compound (M2), the reactivity ratios were determined to be r1 = 0.236 and r2 = 0.496 by nonlinear regression, indicating a more azeotropic copolymerization behavior. acs.org In contrast, the copolymerization of 4-hydroxystyrene with TBMA shows a more alternating tendency. acs.org The reactivity ratios for several hydroxystyrene derivative/TBMA systems are summarized in the table below.

Table 1: Monomer Reactivity Ratios for the Radical Copolymerization of Hydroxystyrene Derivatives (M1) with this compound (M2)

| M1 Monomer | Determination Method | r1 (Hydroxystyrene Derivative) | r2 (this compound) |

|---|---|---|---|

| 3-Hydroxystyrene | Nonlinear Regression | 0.236 | 0.496 |

| 3-Hydroxystyrene | Kelen-Tüdös | 0.234 | 0.494 |

| 4-Acetoxystyrene | Nonlinear Regression | 0.342 | 0.218 |

| 4-Acetoxystyrene | Kelen-Tüdös | 0.333 | 0.209 |

Data sourced from a study by Ito et al. acs.org

The kinetics of the radical copolymerization of 4-acetoxystyrene with this compound have been investigated in detail using gas chromatography (GC) and in situ ¹H NMR spectroscopy. acs.orgibm.com These techniques allow for the monitoring of monomer consumption over time, providing valuable insights into the polymerization rates. For example, in a copolymerization with a specific feed ratio of 4ACOST to TBMA (57.9/42.1), the rates of consumption for both monomers were found to be very similar. acs.org This results in the feed and copolymer compositions remaining nearly constant throughout the polymerization process. acs.org The excellent agreement between the experimentally observed kinetics and computer simulations based on the determined reactivity ratios validates the accuracy of the terminal model in describing these copolymerization systems. acs.orgacs.org

The copolymerization of this compound with other acrylic monomers, such as butyl acrylate (B77674) and various methacrylates, allows for the creation of a wide range of copolymers with diverse properties. For instance, copolymers of n-butyl acrylate and methyl methacrylate are known for their transparency and high adhesion. scienceandtechnology.com.vn While specific reactivity ratios for the direct copolymerization of TBMA with butyl acrylate are not extensively detailed in the provided context, the principles of radical copolymerization are broadly applicable.

Atom Transfer Radical Polymerization (ATRP) has been used to synthesize block copolymers of t-butyl acrylate (a structurally similar monomer to TBMA) with methyl acrylate and styrene (B11656). cmu.edu This controlled polymerization technique allows for the preparation of well-defined block copolymers. cmu.edu Furthermore, free radical copolymerization of TBMA with trimethylsilyl (B98337) methacrylate and methacrylic acid has been investigated, revealing an azeotropic copolymerization with methacrylic acid. researchgate.netscite.ai

The incorporation of itaconic anhydride (B1165640) into polymers through copolymerization introduces reactive anhydride functionalities, which can be further modified.

The free radical copolymerization of this compound (M1) and itaconic anhydride (M2) has been studied, yielding reactivity ratios of r1 = 0.272 ± 0.08 and r2 = 0.301 ± 0.09. researchgate.net These values indicate that both monomers have a similar tendency to add to a growing polymer chain, regardless of the terminal monomer unit.

The resulting copolymers can undergo polymer analogous reactions. For example, alcoholysis of the anhydride groups with methanol (B129727) leads to the formation of the monomethyl itaconate. researchgate.net This post-polymerization modification allows for the adjustment of polymer properties such as glass transition temperature and solubility. researchgate.net Re-formation of the anhydride can occur upon heating, demonstrating the tunable nature of these materials. researchgate.net

Copolymerization with Itaconic Anhydride

Block Copolymer Synthesis involving this compound

Block copolymers containing tBMA are of significant interest due to their ability to form well-defined nanostructures and their potential for transformation into amphiphilic materials. The synthesis of these copolymers is often achieved through living polymerization methods that allow for the sequential addition of different monomer blocks.

The synthesis of diblock copolymers such as poly(styrene)-b-poly(this compound) (PS-b-PtBMA) is commonly achieved through sequential living anionic polymerization or controlled radical polymerization techniques like ATRP. nih.gov In a typical ATRP synthesis, a polystyrene (PS) macroinitiator is first prepared and subsequently used to initiate the polymerization of tBMA, resulting in the formation of the diblock copolymer. nih.govresearchgate.net The resulting PS-b-PtBMA copolymers consist of a hydrophobic polystyrene block and a poly(this compound) block whose tert-butyl ester groups can be selectively cleaved to produce amphiphilic poly(styrene)-b-poly(methacrylic acid) (PS-b-PMAA) copolymers. nih.gov These amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles. nih.gov

The synthesis of other diblock copolymers, such as poly(n-butyl methacrylate)–block-poly(tert-butyl acrylate), has also been reported using ATRP, demonstrating the versatility of this method for creating well-defined block copolymers with different monomer combinations. tkk.fi

Table 1: Examples of Diblock Copolymers Synthesized with this compound

| Copolymer Name | Synthesis Method | Precursor Monomers |

| Poly(styrene)-b-poly(this compound) | Anionic Polymerization, ATRP | Styrene, this compound |

| Poly(n-butyl methacrylate)–block-poly(tert-butyl acrylate) | ATRP | n-Butyl methacrylate, tert-Butyl acrylate |

The synthesis of triblock copolymers like poly(this compound)-b-poly(methyl methacrylate)-b-poly(this compound) (PtBMA-b-PMMA-b-PtBMA) can be accomplished using techniques such as atom transfer radical polymerization (ATRP). researchgate.net In one approach, a difunctional poly(methyl methacrylate) (PMMA) macroinitiator is used to initiate the polymerization of tBMA from both ends, leading to a triblock structure. researchgate.nettue.nl The use of a mixed halogen system in the synthesis can lead to well-controlled molecular weights and low polydispersity. researchgate.net

These triblock copolymers are precursors to amphiphilic structures. For instance, poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) triblocks have been synthesized and subsequently converted to poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) through transalcoholysis. researchgate.net Additionally, triblock copolymers of polystyrene, poly(this compound), and poly(glycidyl methacrylate) have been synthesized via sequential ATRP, offering further avenues for functional materials. rug.nl

Table 2: Synthesis Details of a PtBMA-b-PMMA-b-PtBMA Triblock Copolymer

| Parameter | Details |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) |

| Catalytic System | CuX/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) |

| Macroinitiator | Poly(methyl methacrylate) |

| Resulting Structure | Poly(tBMA-b-MMA-b-tBMA) |

Gradient copolymers represent a class of materials where the monomer composition gradually changes along the polymer chain. tandfonline.com The synthesis of functional spontaneous gradient copolymers of 2-hydroxyethyl methacrylate (HEMA) and tert-butyl acrylate (tBA) has been successfully achieved through atom transfer radical polymerization (ATRP). tandfonline.com The copolymerization is typically carried out in a solvent like cyclohexanone (B45756) at a controlled temperature. tandfonline.com

Kinetic studies of this copolymerization indicate that HEMA is consumed at a faster rate than tBA, which leads to the formation of a gradient structure. tandfonline.com The reactivity ratios for this system have been determined, providing insight into the copolymerization behavior. tandfonline.com The resulting poly(HEMA-grad-tBA) copolymers exhibit changes in surface morphology that correlate with the copolymer composition. tandfonline.com

Table 3: Reactivity Ratios for HEMA/tBA Copolymerization

| Monomer | Reactivity Ratio (r) |

| 2-hydroxyethyl methacrylate (HEMA) | 4.497 |

| tert-butyl acrylate (tBA) | 0.212 |

Star-branched polymers, characterized by multiple polymer arms radiating from a central core, can be synthesized with poly(this compound) (PtBMA) arms. acs.orgelsevierpure.com An "arm-first" method using ATRP is a common approach, where preformed PtBMA macroinitiators are coupled using a divinyl cross-linking agent. cmu.edu Factors such as the choice of solvent, the ratio of the coupling agent to the macroinitiator, and reaction time can influence the formation and yield of the star polymer. cmu.edu

A stepwise iterative methodology combining living anionic polymerization and a specific linking reaction has also been developed for the synthesis of well-defined, high-generation dendrimer-like star-branched PtBMA. acs.org This method allows for the synthesis of star polymers up to the fifth generation. acs.org Furthermore, block copolymers with star architectures, such as those composed of PtBMA and polystyrene segments, can also be prepared. acs.org Star-shaped polymers containing PtBMA arms have been shown to be hydrolytically degradable in the presence of acid catalysts. elsevierpure.com

Amphiphilic block copolymers containing a hydrophobic block and a hydrophilic block can self-assemble in selective solvents to form various nanostructures like micelles and vesicles. nih.govcore.ac.ukmdpi.com Block copolymers with a PtBMA segment are excellent precursors for such materials, as the PtBMA block can be hydrolyzed to the hydrophilic poly(methacrylic acid) (PMAA). cmu.edu

For example, diblock copolymers of poly(styrene) and poly(tert-butyl acrylate) can be synthesized by ATRP and subsequently hydrolyzed to form amphiphilic poly(styrene)-b-poly(acrylic acid) copolymers. cmu.edu Similarly, amphiphilic di- and triblock copolymers based on methacrylates have been synthesized using ATRP, and their self-assembly behavior in aqueous solution has been investigated. nih.govcore.ac.uk The resulting structures, which can include micelles and vesicles, are influenced by the hydrophilic-to-hydrophobic block length ratio. nih.govcore.ac.uk

Graft Copolymer Synthesis with this compound

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. The "grafting from" strategy is a common method for synthesizing densely grafted copolymers, where the polymerization of the graft chains is initiated from sites along the backbone of a macroinitiator.

Methacrylate-based densely grafted copolymers with poly(this compound) (PtBMA) side chains have been synthesized using atom transfer radical polymerization (ATRP) and activators generated by electron transfer for atom transfer radical polymerization (AGET ATRP). In this approach, a linear poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (PBIEM) is first prepared by ATRP and then serves as a macroinitiator for the polymerization of tBMA, yielding PBIEM-graft-P(tBuMA). The controlled nature of these polymerization techniques allows for the synthesis of well-defined brush-like structures with low polydispersity indices.

Furthermore, this methodology can be extended to create graft copolymers with diblock copolymer side chains by sequentially polymerizing different monomers from the macroinitiator backbone. For example, PBIEM-graft-P(tBuMA)-block-P(2-(dimethylamino ethyl) methacrylate) has been synthesized. The tert-butyl groups on these graft copolymers can be subsequently hydrolyzed to create polyampholyte brushes.

Post Polymerization Modification and Chemical Transformations of Poly Tert Butyl Methacrylate

Hydrolysis of Poly(tert-Butyl Methacrylate) to Poly(methacrylic acid)

The hydrolysis of the tert-butyl ester groups in PtBMA is a common and effective method to produce poly(methacrylic acid). This transformation dramatically alters the polymer's solubility and chemical reactivity, converting a hydrophobic material into a hydrophilic polyelectrolyte. The extent and conditions of hydrolysis can be tailored to achieve desired polymer characteristics.

The hydrolysis of PtBMA to PMAA is typically carried out under acidic conditions. rsc.orgresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the ester group by a hydronium ion. researchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent attack by water leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate is unstable and proceeds to eliminate the stable tert-butyl carbocation, which is then deprotonated by water to form isobutylene (B52900) and regenerate the hydronium ion catalyst. The final product of this reaction is the carboxylic acid group along the polymer backbone.

Protonation: The carbonyl oxygen of the tert-butyl methacrylate (B99206) unit is protonated by an acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The stable tert-butyl carbocation leaves, and the carbonyl double bond is reformed.

Deprotonation: The tert-butyl carbocation is deprotonated by water to form isobutylene, and the protonated carbonyl group is deprotonated to yield the carboxylic acid and regenerate the acid catalyst.

Commonly used acid catalysts for this hydrolysis include hydrochloric acid and p-toluenesulfonic acid. rsc.org The reaction is often performed in a solvent such as dioxane. rsc.org

The degree of hydrolysis of PtBMA can be precisely controlled to tailor the properties of the resulting polymer for specific applications. By converting a controlled fraction of the this compound units to methacrylic acid units, copolymers with varying hydrophilicity, solubility, and self-assembly behavior can be created.

For instance, the selective hydrolysis of PtBMA segments in block copolymers or random copolymers allows for the creation of amphiphilic macromolecules. These copolymers can self-assemble in solution to form micelles, vesicles, or other nanostructures. The balance between the hydrophobic PtBMA units and the hydrophilic PMAA units dictates the morphology and stability of these assemblies.

Research has demonstrated the synthesis of novel random copolymers of lauryl methacrylate, this compound, and methacrylic acid through the partial hydrolysis of a precursor P(LMA-co-tBMA) copolymer. researchgate.net The resulting P(LMA-co-tBMA-co-MAA) copolymers exhibit amphiphilic and polyelectrolytic properties, leading to self-assembly in aqueous solutions. researchgate.net The degree of hydrolysis directly influences the hydrophilic-lipophilic balance (HLB) of the copolymer, thereby affecting its aggregation behavior.

Furthermore, the conversion of PtBMA to PMAA within polymer brushes grafted onto surfaces can dramatically alter the surface properties. researchgate.net For example, a surface grafted with PtBMA brushes is hydrophobic, but upon hydrolysis to PMAA, it becomes hydrophilic and responsive to changes in pH and ionic strength. This controlled modification is valuable for applications in biosensors, smart coatings, and drug delivery systems.

| Precursor Polymer Architecture | Hydrolysis Conditions | Resulting Polymer | Key Property Change |

| Poly(this compound) homopolymer | Acid catalyst (e.g., HCl) in dioxane | Poly(methacrylic acid) | Hydrophobic to hydrophilic transition |

| Poly(lauryl methacrylate-co-tert-butyl methacrylate) | Selective hydrolysis of tBMA units | Poly(lauryl methacrylate-co-tert-butyl methacrylate-co-methacrylic acid) | Creation of amphiphilic character, enabling self-assembly |

| Poly(this compound) brushes on a surface | Acid-catalyzed hydrolysis | Poly(methacrylic acid) brushes on a surface | Switchable surface wettability and reactivity |

Thermal Decomposition and Deprotection Mechanisms

The thermal treatment of poly(this compound) provides an alternative route to deprotection, leading to the formation of poly(methacrylic acid) and its derivatives. The decomposition process is complex and involves several competing reactions. researchgate.net222.29.81

The primary reaction during the thermal decomposition of PtBMA is the elimination of the tert-butyl group as isobutylene, a process known as de-esterification. researchgate.net222.29.81 This reaction is autocatalytic, meaning that the carboxylic acid groups formed during the decomposition catalyze the further decomposition of neighboring ester units. gla.ac.uk This leads to a rapid conversion of the polymer to poly(methacrylic acid) once the decomposition temperature is reached. The de-esterification process results in a significant mass loss corresponding to the liberation of isobutylene gas.

Following the de-esterification and formation of poly(methacrylic acid), a subsequent reaction can occur at elevated temperatures. This involves the dehydration of adjacent carboxylic acid groups to form six-membered intramolecular anhydride (B1165640) rings along the polymer backbone. researchgate.net222.29.81 The formation of these anhydride structures is a condensation reaction that releases water. The resulting poly(methacrylic anhydride) is more thermally stable than poly(methacrylic acid). researchgate.net

The thermal degradation of PtBMA can therefore be seen as a two-stage process:

De-esterification: PtBMA → PMAA + Isobutylene

Anhydride Formation: PMAA → Poly(methacrylic anhydride) + Water

The stability of the carbocation formed upon ester cleavage plays a crucial role. The tertiary butyl group in PtBMA forms a stable tertiary carbocation, facilitating the de-esterification reaction. In contrast, poly(n-butyl methacrylate) and poly(iso-butyl methacrylate) show a combination of depolymerization and ester decomposition, with the latter being a radical process rather than the ionic mechanism observed for PtBMA. researchgate.net Poly(sec-butyl methacrylate) also degrades through a combination of depolymerization and de-esterification. researchgate.netresearchgate.net

In copolymers containing this compound, the neighboring monomer units can influence the decomposition process. The presence of methacrylic acid units, for example, can inhibit the "unzipping" or depolymerization of the polymer chain, making the material more thermally stable in that regard. researchgate.net However, the acid groups can also catalyze the de-esterification of adjacent tBMA units. The formation of intramolecular versus intermolecular anhydrides can also be influenced by the polymer architecture and heating conditions, which in turn affects the subsequent degradation behavior. researchgate.net

| Poly(alkyl methacrylate) | Primary Thermal Degradation Pathway(s) |

| Poly(methyl methacrylate) | Depolymerization |

| Poly(n-butyl methacrylate) | Depolymerization and radical-mediated de-esterification |

| Poly(iso-butyl methacrylate) | Depolymerization |

| Poly(sec-butyl methacrylate) | Depolymerization and de-esterification |

| Poly(this compound) | De-esterification (ionic mechanism) |

Role of Oxidative Depolymerization

The degradation of poly(alkyl methacrylates) is a complex process influenced by factors such as the structure of the ester substituent. The thermal decomposition of Poly(this compound) involves several distinct reactions: depolymerization to its monomer, decomposition of the ester to form isobutene and poly(methacrylic acid), and the subsequent liberation of water from the acid to yield poly(methacrylic anhydride) as the final non-volatile product. researchgate.net Initially, depolymerization occurs rapidly but is soon hindered by the products of the ester decomposition. researchgate.net The depropagation or "unzipping" of the polymer chain appears to be blocked by the resulting anhydride units. researchgate.net

Studies on the non-oxidative thermal degradation of related poly(alkyl methacrylates) have shown that the degradation mechanism is highly dependent on the ester group. researchgate.net For instance, poly(iso-butyl methacrylate) degrades quantitatively through depolymerization, while poly(sec-butyl methacrylate) undergoes a combination of depolymerization and de-esterification. researchgate.net The competition between these degradation pathways is a general characteristic of methacrylates, with poly(methyl methacrylate) and poly(this compound) representing the two extremes in behavior. researchgate.net

Recent research has focused on catalyst- and photo-assisted depolymerization to enhance the efficiency and control of monomer recovery under milder conditions. nih.govnsf.gov For example, the depolymerization of chlorine-terminated polymethacrylates can be catalyzed by a CuCl₂/TPMA complex, achieving rapid degradation at temperatures between 180°C and 230°C. nih.gov Photoassisted radical depolymerization, particularly using UV light, has also been shown to dramatically increase the rate of depolymerization compared to thermolysis alone. nsf.gov

Dissociative Photoionization Studies with EUV Radiation

The interaction of high-energy extreme ultraviolet (EUV) radiation with PtBMA and its monomer is a critical area of study, particularly for its application in next-generation photolithography.

Investigations using EUV synchrotron radiation have revealed that the interaction of these high-energy photons with this compound (tBMA) molecules almost exclusively leads to dissociative photoionization. arxiv.orgresearchgate.net Over 96% of the tBMA molecules that interact with EUV photons fragment. arxiv.org This process is significant because the removal of an electron can weaken chemical bonds, directly inducing fragmentation and leading to potentially reactive dissociation products. arxiv.org

Computational and experimental studies, such as photoelectron photoion coincidence (PEPICO) spectroscopy, have elucidated specific fragmentation pathways. arxiv.orgresearchgate.net Key fragmentation reactions include:

Formation of the tert-butyl cation (m/z = 57): A primary dissociation pathway involves the breaking of the O1-C5 bond, which occurs without a reverse barrier, leading to the formation of the tert-butyl cation. researchgate.net

Formation of the isobutene cation (m/z = 56): An alternative mechanism involves the migration of a hydrogen atom from the tert-butyl group to the carbonyl oxygen. This leads to a more energetically favored intermediate state, which then breaks at the O1-C5 bond to produce the isobutene cation and neutral methacrylic acid. researchgate.net

Film thickness measurements and Fourier-Transform Infrared (FTIR) spectroscopy of PtBMA thin films exposed to EUV radiation confirm that the polymer undergoes significant fragmentation beyond simple deprotection, resulting in material loss and outgassing of larger molecular species that may originate from main-chain scission. spiedigitallibrary.org

Table 1: Key Fragment Ions from Dissociative Photoionization of tBMA

| m/z | Ion | Formation Mechanism | Reference |

|---|---|---|---|

| 57 | tert-butyl cation | Direct cleavage of the O-C(CH₃)₃ bond. | researchgate.net |

The extensive fragmentation of PtBMA under EUV radiation has profound implications for its use in chemically amplified resists (CARs) for lithography. arxiv.org While some fragmentation channels, like the direct deprotection of the ester function, contribute positively to the desired solubility switch, other pathways can be detrimental. arxiv.org Unwanted side reactions can lead to products that hinder the solubility switch or promote cross-linking, which deteriorates the performance and resolution of the photoresist. arxiv.org

The outgassing of fragments is a major concern. PtBMA exhibits significant outgassing and film shrinkage upon EUV exposure, more so than its copolymers with poly(4-hydroxystyrene) (P(tBMA-co-HS)). spiedigitallibrary.org This suggests that while PtBMA is a foundational component, its stability needs to be enhanced, for example, through copolymerization, to mitigate excessive material loss and improve performance in high-resolution patterning. spiedigitallibrary.org Understanding the specific electronic states that lead to different fragment ions allows for strategies to modify the molecule, for instance, by adding different functional groups, to enhance desirable dissociation products while suppressing unwanted ones. arxiv.org

Further Functionalization and Derivatization of PtBMA and its Copolymers

The properties of PtBMA can be tailored for specific applications through post-polymerization modification of the polymer or its copolymers.

Copolymers of this compound and itaconic anhydride can be functionalized through alcoholysis of the anhydride groups. researchgate.net This reaction offers a way to adjust polymer properties such as glass transition temperature and solubility. researchgate.net

Reaction with Methanol (B129727): The alcoholysis of the anhydride-containing copolymer with methanol results in the complete conversion to the monomethyl itaconate form. researchgate.net

Reaction with Isopropanol (B130326): In contrast, the reaction with isopropanol in the presence of N,N-dimethyl-aminopyridine as a catalyst stops at a lower conversion rate. researchgate.net

The anhydride can be reformed by heating, occurring around 100°C for the monoisopropyl itaconate and at 120°C for the monomethyl ester. researchgate.net This reversible functionalization allows for the adjustment of polymer properties during processing steps, which is particularly useful in photoresist applications where adhesion and solubility need to be precisely controlled. researchgate.net

Table 2: Alcoholysis of PtBMA-co-Itaconic Anhydride

| Alcohol | Catalyst | Conversion | Re-formation Temperature | Reference |

|---|---|---|---|---|

| Methanol | None | Complete | 120°C | researchgate.net |

Fluorescently labeled polymers are valuable tools for diagnostics and imaging. One method to create such materials involves incorporating fluorescent probes into polymer particles. For instance, fluorescent submicron particles have been synthesized from poly(heptafluoro-n-butyl methacrylate), a related fluorinated methacrylate, using Rhodamine B isothiocyanate as the fluorescent dye. nih.gov These particles exhibit a core-shell structure that effectively protects the dye from bleaching and demonstrates long-term stability. nih.gov

Another advanced functionalization strategy involves displaying proteins on the surface of vesicles made from block copolymers (polymersomes). nih.gov While not a direct copolymerization with tBMA, this demonstrates a method of functionalization where enhanced green fluorescent protein (eGFP) has been attached to the surface of preformed polymersomes by the spontaneous insertion of hydrophobic peptide anchors into the polymeric membrane. nih.gov This technique avoids chemical pre-conjugation and allows for the stable immobilization of a large number of fluorescent protein molecules on a single polymersome. nih.gov

Post-synthetic Modification for Advanced Functional Materials

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through the direct polymerization of functional monomers. In this context, poly(this compound) (PtBMA) serves as a crucial precursor polymer, which can be chemically transformed after polymerization to create a variety of advanced functional materials. The bulky tert-butyl ester group, while sterically hindering direct transesterification, acts as a convenient protecting group for methacrylic acid, allowing for the creation of well-defined polymers that can be subsequently deprotected to yield functional polyelectrolytes. nih.govuni-bayreuth.de

The primary and most significant post-synthetic modification of PtBMA is the acid-catalyzed hydrolysis (or deprotection) of the tert-butyl ester side chains to yield poly(methacrylic acid) (PMAA). researchgate.netnih.gov This transformation fundamentally alters the polymer's character from a hydrophobic, non-polar material to a hydrophilic, anionic polyelectrolyte, thereby enabling a wide range of applications, particularly in the realm of stimuli-responsive and biomedical materials. uni-bayreuth.depolysciences.com

Cleavage of the tert-Butyl Ester Group

The conversion of PtBMA to PMAA is typically achieved under acidic conditions. This deprotection reaction involves the cleavage of the ester bond to release isobutene and form a carboxylic acid group on the polymer backbone. specialchem.com Various acid systems have been employed for this purpose, with the choice of reagent and conditions influencing the reaction efficiency and the integrity of the final polymer.

Trifluoroacetic Acid (TFA): A common method involves treating the PtBMA polymer with trifluoroacetic acid, often in a solvent like dichloromethane (B109758) (DCM). While widely used, this method may not always lead to complete deprotection, with some studies reporting a maximum of 99.5% liberation of carboxylic acid groups even with a significant excess of TFA. nih.gov

Hydrochloric Acid (HCl): A more recent and highly efficient method utilizes a stoichiometric amount of hydrochloric acid in hexafluoroisopropanol (HFIP). nih.gov This system has been shown to achieve complete and rapid de-tert-butylation at room temperature within a few hours, yielding pure poly(methacrylic acid) blocks without residual ester groups. nih.gov